molecular formula C19H25NO B12178377 N-(4-adamantanyl-2-methylphenyl)acetamide

N-(4-adamantanyl-2-methylphenyl)acetamide

Cat. No.: B12178377
M. Wt: 283.4 g/mol
InChI Key: NFJANHJZPRVNOA-UHFFFAOYSA-N
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Description

N-(4-adamantanyl-2-methylphenyl)acetamide is a compound that features an adamantane structure, which is a diamondoid hydrocarbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-adamantanyl-2-methylphenyl)acetamide typically involves the reaction of adamantanecarboxylic acid with enamides. The carboxylic acid derivative acts as an alkylating agent . Another method involves the reaction of 4-adamantyl-2-methylphenylamine with acetic anhydride under basic conditions to yield the desired acetamide .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve large-scale synthesis using the aforementioned reactions, with optimization for yield and purity. The process would likely include steps for purification, such as recrystallization or chromatography, to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(4-adamantanyl-2-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products typically include amines or alcohols.

    Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

N-(4-adamantanyl-2-methylphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action for N-(4-adamantanyl-2-methylphenyl)acetamide involves its interaction with specific molecular targets. The adamantane structure allows it to interact with hydrophobic pockets in proteins, potentially inhibiting or modifying their function. This interaction can affect various biological pathways, making it a compound of interest in drug development .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetyl-2-methylphenyl)acetamide
  • N-(4-methylphenyl)acetamide

Comparison

N-(4-adamantanyl-2-methylphenyl)acetamide is unique due to its adamantane structure, which imparts greater stability and hydrophobicity compared to similar compounds. This makes it particularly useful in applications requiring robust and stable molecules .

Properties

Molecular Formula

C19H25NO

Molecular Weight

283.4 g/mol

IUPAC Name

N-[4-(1-adamantyl)-2-methylphenyl]acetamide

InChI

InChI=1S/C19H25NO/c1-12-5-17(3-4-18(12)20-13(2)21)19-9-14-6-15(10-19)8-16(7-14)11-19/h3-5,14-16H,6-11H2,1-2H3,(H,20,21)

InChI Key

NFJANHJZPRVNOA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C23CC4CC(C2)CC(C4)C3)NC(=O)C

Origin of Product

United States

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